Cas no 2228628-13-3 (2-(2-fluoro-6-nitrophenyl)cyclopropylmethanamine)

2-(2-fluoro-6-nitrophenyl)cyclopropylmethanamine 化学的及び物理的性質
名前と識別子
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- 2-(2-fluoro-6-nitrophenyl)cyclopropylmethanamine
- EN300-1824211
- [2-(2-fluoro-6-nitrophenyl)cyclopropyl]methanamine
- 2228628-13-3
-
- インチ: 1S/C10H11FN2O2/c11-8-2-1-3-9(13(14)15)10(8)7-4-6(7)5-12/h1-3,6-7H,4-5,12H2
- InChIKey: UVRCRSMBRHHHFA-UHFFFAOYSA-N
- ほほえんだ: FC1=CC=CC(=C1C1CC1CN)[N+](=O)[O-]
計算された属性
- せいみつぶんしりょう: 210.08045576g/mol
- どういたいしつりょう: 210.08045576g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 256
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.4
- トポロジー分子極性表面積: 71.8Ų
2-(2-fluoro-6-nitrophenyl)cyclopropylmethanamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1824211-2.5g |
[2-(2-fluoro-6-nitrophenyl)cyclopropyl]methanamine |
2228628-13-3 | 2.5g |
$2520.0 | 2023-09-19 | ||
Enamine | EN300-1824211-0.05g |
[2-(2-fluoro-6-nitrophenyl)cyclopropyl]methanamine |
2228628-13-3 | 0.05g |
$1080.0 | 2023-09-19 | ||
Enamine | EN300-1824211-0.25g |
[2-(2-fluoro-6-nitrophenyl)cyclopropyl]methanamine |
2228628-13-3 | 0.25g |
$1183.0 | 2023-09-19 | ||
Enamine | EN300-1824211-0.5g |
[2-(2-fluoro-6-nitrophenyl)cyclopropyl]methanamine |
2228628-13-3 | 0.5g |
$1234.0 | 2023-09-19 | ||
Enamine | EN300-1824211-0.1g |
[2-(2-fluoro-6-nitrophenyl)cyclopropyl]methanamine |
2228628-13-3 | 0.1g |
$1131.0 | 2023-09-19 | ||
Enamine | EN300-1824211-5.0g |
[2-(2-fluoro-6-nitrophenyl)cyclopropyl]methanamine |
2228628-13-3 | 5g |
$3728.0 | 2023-05-23 | ||
Enamine | EN300-1824211-10.0g |
[2-(2-fluoro-6-nitrophenyl)cyclopropyl]methanamine |
2228628-13-3 | 10g |
$5528.0 | 2023-05-23 | ||
Enamine | EN300-1824211-1.0g |
[2-(2-fluoro-6-nitrophenyl)cyclopropyl]methanamine |
2228628-13-3 | 1g |
$1286.0 | 2023-05-23 | ||
Enamine | EN300-1824211-5g |
[2-(2-fluoro-6-nitrophenyl)cyclopropyl]methanamine |
2228628-13-3 | 5g |
$3728.0 | 2023-09-19 | ||
Enamine | EN300-1824211-10g |
[2-(2-fluoro-6-nitrophenyl)cyclopropyl]methanamine |
2228628-13-3 | 10g |
$5528.0 | 2023-09-19 |
2-(2-fluoro-6-nitrophenyl)cyclopropylmethanamine 関連文献
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2-(2-fluoro-6-nitrophenyl)cyclopropylmethanamineに関する追加情報
Introduction to 2-(2-fluoro-6-nitrophenyl)cyclopropylmethanamine (CAS No. 2228628-13-3)
2-(2-fluoro-6-nitrophenyl)cyclopropylmethanamine, identified by the Chemical Abstracts Service Number (CAS No.) 2228628-13-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules characterized by a cyclopropylmethylamino substituent attached to a nitro-substituted fluoroaryl group. The unique structural features of this molecule make it a promising candidate for further investigation in drug discovery, particularly in the development of novel therapeutic agents targeting various biological pathways.
The structural motif of 2-(2-fluoro-6-nitrophenyl)cyclopropylmethanamine consists of a cyclopropyl ring linked to a tertiary amine via a methylene group, with the aromatic ring bearing both a fluoro and a nitro substituent. The presence of these functional groups imparts distinct electronic and steric properties to the molecule, which can be leveraged to modulate its interaction with biological targets. Specifically, the fluoro group is known for its ability to enhance metabolic stability and binding affinity, while the nitro group can serve as a pharmacophore for influencing enzyme activity or receptor binding.
In recent years, there has been growing interest in the development of small-molecule inhibitors that modulate neurotransmitter receptors, particularly those involved in central nervous system (CNS) disorders. The amine moiety in 2-(2-fluoro-6-nitrophenyl)cyclopropylmethanamine suggests potential interactions with monoamine receptors such as serotonin (5-HT), dopamine (DA), and norepinephrine (NE) transporters. Preliminary studies have indicated that structurally similar compounds may exhibit pharmacological activity relevant to conditions such as depression, anxiety, and neurodegenerative diseases. The cyclopropyl group, while relatively rare in drug candidates, has shown promise in enhancing binding affinity due to its rigid three-membered ring conformation, which can improve receptor pocket fit.
Advances in computational chemistry and molecular modeling have enabled researchers to predict the binding modes and potential efficacy of compounds like 2-(2-fluoro-6-nitrophenyl)cyclopropylmethanamine with greater accuracy. These tools have been instrumental in identifying key interactions between the molecule and target proteins, such as hydrogen bonding networks and hydrophobic contacts. Additionally, the influence of electronic effects arising from the fluoro and nitro groups on the overall pharmacokinetic properties has been extensively studied. For instance, fluorine atoms can increase lipophilicity and reduce metabolic susceptibility, while nitro groups can serve as electron-withdrawing moieties that fine-tune receptor interactions.
The synthesis of 2-(2-fluoro-6-nitrophenyl)cyclopropylmethanamine presents unique challenges due to the complexity of its stereochemistry and functional group compatibility. Traditional synthetic routes often involve multi-step sequences that require careful optimization to ensure high yield and purity. Recent methodologies have focused on catalytic approaches that streamline the construction of the cyclopropylamino core while minimizing unwanted side reactions. Transition metal-catalyzed cross-coupling reactions have emerged as particularly effective tools for introducing both fluoro and nitro substituents onto an aromatic backbone with high precision.
In parallel with synthetic advancements, analytical techniques have been refined to better characterize the structural and conformational properties of complex molecules like 2-(2-fluoro-6-nitrophenyl)cyclopropylmethanamine. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography provide critical insights into molecular geometry and dynamics. These data are essential for understanding how structural features influence biological activity and for guiding further chemical modifications aimed at improving drug-like properties.
The potential therapeutic applications of 2-(2-fluoro-6-nitrophenyl)cyclopropylmethanamine extend beyond CNS disorders. Emerging research suggests that this compound may exhibit anti-inflammatory or immunomodulatory effects, making it relevant for conditions involving aberrant immune responses such as autoimmune diseases or chronic inflammation. Additionally, its structural framework could be adapted for developing agents targeting metabolic diseases or cancer by incorporating additional functional groups or modifying existing ones through structure-activity relationship (SAR) studies.
As interest in fluorinated nitroaromatic compounds grows within the pharmaceutical industry, 2-(2-fluoro-6-nitrophenyl)cyclopropylmethanamine represents an important case study for evaluating their potential benefits and challenges. The balance between electronic tuning provided by fluorine substitution and steric constraints imposed by the cyclopropyl group offers a rich ground for exploring novel pharmacological mechanisms. Future research will likely focus on optimizing synthetic routes for scalable production while investigating preclinical models to validate promising biological activities.
In conclusion, 2-(2-fluoro-6-nitrophenyl)cyclopropylmethanamine (CAS No. 2228628-13-3) is a structurally intriguing compound with significant potential in pharmaceutical research. Its unique combination of functional groups positions it as a valuable scaffold for developing innovative therapeutic agents targeting diverse disease indications. With continued advancements in synthetic chemistry, computational modeling, and analytical techniques, 2-(2-fluoro-6-nitrophenyl)cyclopropylmethanamine is poised to contribute meaningfully to future drug discovery efforts across multiple therapeutic areas.
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